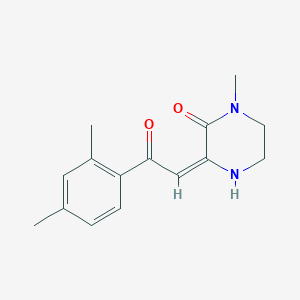
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone is a chemical compound that has been of great interest in the scientific community due to its unique properties. Also known as DMPO, this compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Mecanismo De Acción
DMPO exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
DMPO has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. These effects are thought to contribute to the compound's antitumor and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPO has several advantages as a research tool, including its ability to selectively target cancer cells and its potential use as a photosensitizer in photodynamic therapy. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DMPO, including the development of new synthetic methods for the compound, the investigation of its potential use as a therapeutic agent for cancer and viral infections, and the exploration of its properties as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMPO and its effects on various signaling pathways in the body.
Métodos De Síntesis
DMPO can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with methylpiperazine in the presence of a catalyst. This reaction leads to the formation of DMPO, which can be purified using different techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DMPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. DMPO has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to destroy cancer cells.
Propiedades
Número CAS |
178408-17-8 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-5-12(11(2)8-10)14(18)9-13-15(19)17(3)7-6-16-13/h4-5,8-9,16H,6-7H2,1-3H3/b13-9+ |
Clave InChI |
UXFWUUUFWRUKNL-UKTHLTGXSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
Sinónimos |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2- one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
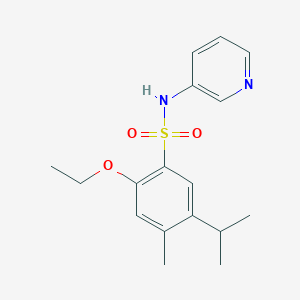
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
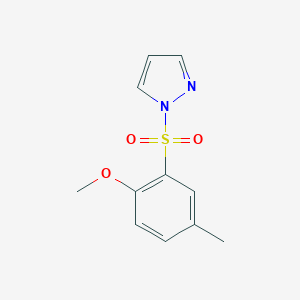
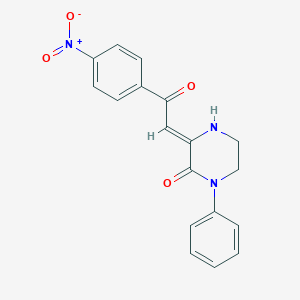

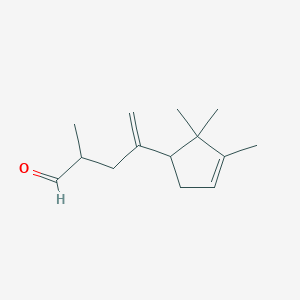
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
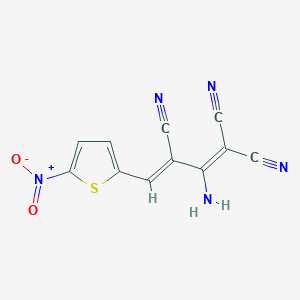
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

